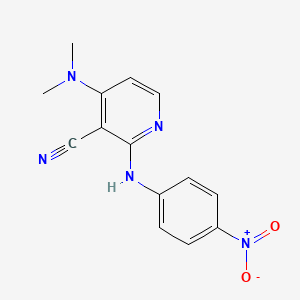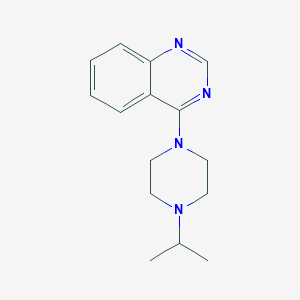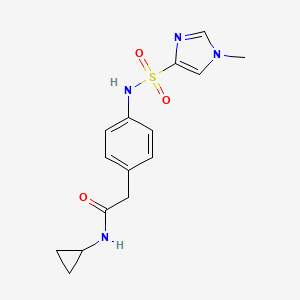
4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Charge-Transfer Dynamics
The charge-transfer dynamics of compounds similar to 4-(Dimethylamino)-2-(4-nitroanilino)nicotinonitrile, such as 4-(Dimethylamino)benzonitrile, have been extensively studied. These compounds serve as models for understanding photoinduced charge-transfer processes, which are fundamental in various applications including molecular electronics and photovoltaics. Research utilizing ultraviolet femtosecond stimulated Raman spectroscopy has provided insights into the ultrafast intramolecular charge-transfer process, highlighting the importance of these compounds in studying the detailed microscopic mechanism of charge transfer (Rhinehart, Challa, & McCamant, 2012).
Corrosion Inhibition
Dimethylamino-based organic push-pull chromophores, structurally related to this compound, have demonstrated effectiveness in reducing mild steel corrosion loss in acidic environments. These compounds, through their donor-π-acceptor configuration, offer a novel approach to corrosion inhibition, showcasing their potential in material science and engineering applications (Tiwari, Gupta, Singh, Ji, & Prakash, 2018).
Environmental Analysis and Sensing
Research has focused on developing methods for the detection and analysis of nitroaromatic compounds, which are of significant concern due to their toxicity and persistence in the environment. Compounds structurally related to this compound have been utilized in creating sensitive assays for the detection of nitroaromatic pollutants. These studies not only advance our understanding of environmental pollutants but also contribute to the development of new technologies for environmental protection and monitoring (Elbelazi, Canfarotta, Czulak, Whitcombe, Piletsky, & Piletska, 2019).
Molecular Structure and Non-linear Optical Properties
Investigations into the molecular and crystal structure of N, N-dimethyl-4-nitroaniline derivatives, which are closely related to this compound, have provided valuable insights into their potential as non-linear optical materials. These studies explore the electronic effects of substituents on molecular structure, contributing to the design of advanced materials for optical and electronic applications (Borbulevych, Clark, Romero, Tan, Antipin, Nesterov, Cardelino, Moore, Sanghadasa, & Timofeeva, 2002).
Propiedades
IUPAC Name |
4-(dimethylamino)-2-(4-nitroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-18(2)13-7-8-16-14(12(13)9-15)17-10-3-5-11(6-4-10)19(20)21/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOKKUZDSBWDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(3-Methylsulfanylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2643526.png)





![4-(3-chlorobenzo[b]thiophene-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2643536.png)
![1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B2643537.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclopropanesulfonamide](/img/structure/B2643538.png)


![5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2643546.png)


